molecular formula C6H10F2O2 B14902631 (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol

(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol

Cat. No.: B14902631
M. Wt: 152.14 g/mol
InChI Key: KIYZGHDTEUMZPO-UHFFFAOYSA-N
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Description

(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is a fluorinated organic compound with the molecular formula C6H10F2O2 It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with two fluorine atoms attached to the third carbon and a hydroxymethyl group at the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-2-methanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds through the substitution of hydrogen atoms with fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol involves its interaction with molecular targets through its fluorine atoms and hydroxymethyl group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the hydroxymethyl group can undergo various chemical transformations. These interactions and transformations contribute to the compound’s overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluorotetrahydro-2H-pyran-2-yl)methanol is unique due to the presence of both fluorine atoms and a hydroxymethyl group on the tetrahydropyran ring. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C6H10F2O2

Molecular Weight

152.14 g/mol

IUPAC Name

(3,3-difluorooxan-2-yl)methanol

InChI

InChI=1S/C6H10F2O2/c7-6(8)2-1-3-10-5(6)4-9/h5,9H,1-4H2

InChI Key

KIYZGHDTEUMZPO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(OC1)CO)(F)F

Origin of Product

United States

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